molecular formula C15H17N3O2 B6600857 N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide CAS No. 349536-43-2

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide

Cat. No.: B6600857
CAS No.: 349536-43-2
M. Wt: 271.31 g/mol
InChI Key: NMMGIQORLWGMSB-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide can be achieved through the condensation of β-dicarbonyl and amine compounds. One method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the compound in moderate yield (70%) and involves purification through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The compound’s efficacy is influenced by its molecular structure, including the presence of nitrogen atoms and aromatic rings, which facilitate adsorption and interaction with the target surface.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide is unique due to its specific structure, which includes an ethoxybenzamide group. This structural feature may confer distinct chemical and biological properties compared to other pyrimidine derivatives. For example, its ability to act as a corrosion inhibitor and its potential medicinal applications highlight its versatility and importance in various fields.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-20-13-8-6-5-7-12(13)14(19)18-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMGIQORLWGMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236808
Record name N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349536-43-2
Record name N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349536-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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